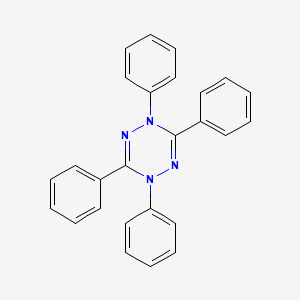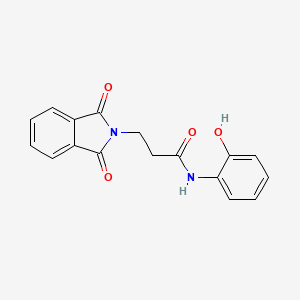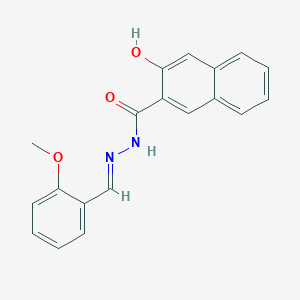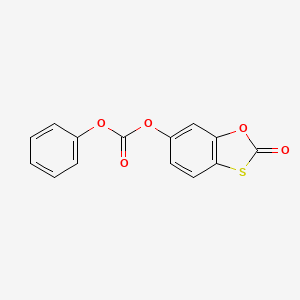![molecular formula C23H15NO5 B11705556 3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate](/img/structure/B11705556.png)
3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings, ketone groups, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with an acetylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE: Contains a sulfur atom in place of the oxygen atom in the original compound.
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-NAPHTHO[2,3-A]PHENOXAZIN-7-YL ACETATE: Similar structure but with different ring systems.
Uniqueness
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H15NO5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(3-methyl-8,13-dioxo-14H-naphtho[2,3-a]phenoxazin-7-yl) acetate |
InChI |
InChI=1S/C23H15NO5/c1-11-7-8-15-16(9-11)29-18-10-17(28-12(2)25)19-20(21(18)24-15)23(27)14-6-4-3-5-13(14)22(19)26/h3-10,24H,1-2H3 |
Clave InChI |
FAXSCMJBLLBCKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C4C(=C(C=C3O2)OC(=O)C)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B11705482.png)
![2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11705483.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705510.png)

![2-nitro-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11705521.png)
![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid ethyl ester](/img/structure/B11705528.png)
![2-(Dimethylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11705535.png)
![6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B11705540.png)
